molecular formula C8H7ClN2O B034959 (5-Chloro-1H-indazol-3-yl)methanol CAS No. 102735-90-0

(5-Chloro-1H-indazol-3-yl)methanol

Cat. No.: B034959
CAS No.: 102735-90-0
M. Wt: 182.61 g/mol
InChI Key: YBUIOIPQDAOQHA-UHFFFAOYSA-N
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Description

(5-Chloro-1H-indazol-3-yl)methanol is an organic compound with the molecular formula C8H7ClN2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a chloro substituent at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1H-indazol-3-yl)methanol typically involves the reaction of 5-chloroindazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the indazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-indazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: (5-Chloro-1H-indazol-3-yl)formaldehyde or (5-Chloro-1H-indazol-3-yl)carboxylic acid.

    Reduction: 1H-Indazol-3-ylmethanol.

    Substitution: Compounds such as (5-Amino-1H-indazol-3-yl)methanol or (5-Mercapto-1H-indazol-3-yl)methanol.

Scientific Research Applications

(5-Chloro-1H-indazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-indazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-1H-indazol-3-yl)methanol
  • (5-Fluoro-1H-indazol-3-yl)methanol
  • (5-Methyl-1H-indazol-3-yl)methanol

Uniqueness

(5-Chloro-1H-indazol-3-yl)methanol is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. Compared to its analogs, the chloro group may enhance its stability and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry.

Properties

IUPAC Name

(5-chloro-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUIOIPQDAOQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625974
Record name (5-Chloro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102735-90-0
Record name (5-Chloro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-1H-indazol-3-yl)methanol
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